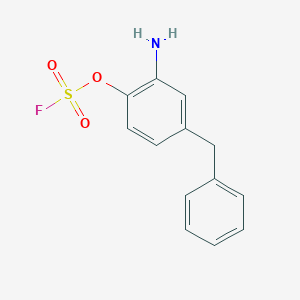

2-氨基-4-苄基-1-氟磺酰氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyl group, the amino group, and the fluorosulfonyloxy group in the correct positions on the benzene ring. This could potentially be achieved through various organic chemistry reactions, such as Friedel-Crafts alkylation, nitration followed by reduction, and sulfonylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The benzene ring is planar due to the conjugated pi system, and the groups attached to it would occupy positions above and below this plane. The exact geometry would depend on the specific locations of the groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the different groups. The amino group is a strong electron-donating group, while the fluorosulfonyloxy group is a strong electron-withdrawing group. These effects could influence the sites of electrophilic and nucleophilic attack on the molecule, affecting its behavior in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar fluorosulfonyloxy group and the polar amino group could give the compound some degree of solubility in polar solvents. The aromatic benzene ring could contribute to its solubility in nonpolar solvents .科学研究应用

- Application : 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene can serve as a covalent drug candidate. By selectively binding to target proteins and forming stable covalent bonds, it may offer improved therapeutic outcomes .

- Application : Researchers can introduce 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene as a non-natural amino acid (covalent amino acid, PrUAA) into proteins. This modification enables site-specific covalent cross-linking with target antigens, potentially enhancing protein-based therapies .

- Application : By incorporating 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene into antibody fragments, researchers can achieve site-specific covalent binding to antigens. This approach combines tissue penetration advantages with prolonged drug action .

- Application : 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene can be used as a probe to investigate protein reactivity and identify electrophilic amino acid residues in complex biological environments .

- Application : Researchers can modify proteins with 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene to create site-specific labels. These labeled proteins allow precise visualization and functional studies .

- Application : 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene can be used as a cross-linker to stabilize transient protein complexes. Mass spectrometry-based proteomics can then reveal interacting partners .

Covalent Drug Development

Protein Engineering

Antibody Fragment Modification

Chemical Biology Studies

Targeted Protein Labeling

Chemical Cross-Linking in Proteomics

作用机制

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its interactions with biological molecules in the body. If it were a reagent in a chemical reaction, its mechanism of action would depend on the other reactants and conditions present .

属性

IUPAC Name |

2-amino-4-benzyl-1-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c14-19(16,17)18-13-7-6-11(9-12(13)15)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZLYZXRPQMRBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)OS(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-benzyl-1-fluorosulfonyloxybenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)

![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)